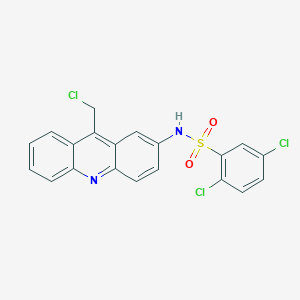

2,5-dichloro-N-(9-(chloromethyl)acridin-2-yl)benzenesulfonamide

Description

2,5-Dichloro-N-(9-(chloromethyl)acridin-2-yl)benzenesulfonamide is a sulfonamide derivative featuring a dichlorobenzenesulfonamide group linked to a 9-(chloromethyl)acridine moiety. The sulfonamide group is a common pharmacophore in medicinal chemistry, often associated with enzyme inhibition (e.g., carbonic anhydrase, dihydrofolate reductase) and antimicrobial properties . Structural characterization of such compounds typically employs crystallographic tools like SHELX and ORTEP for refinement and visualization .

Properties

CAS No. |

88522-59-2 |

|---|---|

Molecular Formula |

C20H13Cl3N2O2S |

Molecular Weight |

451.8 g/mol |

IUPAC Name |

2,5-dichloro-N-[9-(chloromethyl)acridin-2-yl]benzenesulfonamide |

InChI |

InChI=1S/C20H13Cl3N2O2S/c21-11-16-14-3-1-2-4-18(14)24-19-8-6-13(10-15(16)19)25-28(26,27)20-9-12(22)5-7-17(20)23/h1-10,25H,11H2 |

InChI Key |

CAXVKANOARJPQI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=C(C=CC3=N2)NS(=O)(=O)C4=C(C=CC(=C4)Cl)Cl)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(9-(chloromethyl)acridin-2-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 9-(chloromethyl)acridine in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-(9-(chloromethyl)acridin-2-yl)benzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form amines or other reduced derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce sulfoxides, sulfones, amines, and other reduced compounds .

Scientific Research Applications

2,5-dichloro-N-(9-(chloromethyl)acridin-2-yl)benzenesulfonamide has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(9-(chloromethyl)acridin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by interfering with their metabolic processes or induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features of Compared Compounds

*Estimated based on molecular formula. †Calculated using atomic masses.

Key Observations :

- The acridine-chloromethyl group in the target compound confers significant steric bulk and lipophilicity compared to methoxy or chlorophenyl substituents in analogs. This may enhance membrane permeability but reduce aqueous solubility .

- While the target compound’s chloromethyl group is part of a larger aromatic system, its reactivity warrants careful handling.

Q & A

Q. How to design SAR studies integrating synthesis, in vitro assays, and computational modeling?

- Methodology :

- Synthesis : Systematically vary substituents (e.g., acridin vs. quinazolin cores).

- Assays : Test cytotoxicity (MTT), pathway inhibition (TOPFlash), and mitochondrial effects.

- Modeling : Dock compounds into β-catenin/TCF binding sites using AutoDock Vina. Correlate computed binding energies with experimental IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.